molecular formula C12H13NO B1473720 (7-Methoxynaphthalen-2-yl)methanamine CAS No. 1261505-43-4

(7-Methoxynaphthalen-2-yl)methanamine

Cat. No. B1473720
M. Wt: 187.24 g/mol
InChI Key: WKPRJBXQNSEOAV-UHFFFAOYSA-N
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Description

“(7-Methoxynaphthalen-2-yl)methanamine” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that methoxynaphthalen-2-yl)methanamine compounds are often used in the synthesis of various pharmaceuticals2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(7-Methoxynaphthalen-2-yl)methanamine”. However, similar compounds have been synthesized in various studies. For instance, a compound “(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized by a reaction between 2,2-diphenylethan-1-amine and naproxen3.



Molecular Structure Analysis

The molecular structure of “(7-Methoxynaphthalen-2-yl)methanamine” is not explicitly available. However, similar compounds like “(4-methoxynaphthalen-2-yl)methanamine hydrochloride” have a molecular weight of 223.72.



Chemical Reactions Analysis

Specific chemical reactions involving “(7-Methoxynaphthalen-2-yl)methanamine” are not readily available. However, similar compounds have been involved in various chemical reactions. For example, “(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(7-Methoxynaphthalen-2-yl)methanamine” are not readily available. However, a similar compound, “(4-methoxynaphthalen-2-yl)methanamine hydrochloride”, has a molecular weight of 223.72.


Scientific Research Applications

Luminescence Properties

Researchers have explored the synthesis and properties of derivatives involving methoxynaphthalen compounds, noting their promising luminescence properties. In one study, derivatives were synthesized and characterized, with some showing excellent fluorescence quantum yields, comparable to standard materials like rhodamine B. Theoretical calculations supported these findings, helping to explain the electronic behavior and potential applications in developing new fluorescent materials (Trilleras et al., 2017).

Catalysis and Green Chemistry

In the context of green chemistry, the methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in the manufacture of various drugs, was optimized using environmentally friendly catalysts. This process highlights the importance of 2-methoxynaphthalene derivatives in synthesizing pharmaceutically relevant compounds while emphasizing sustainable chemical processes (Yadav & Salunke, 2013).

Antibacterial Activity

Another study focused on the antibacterial potential of compounds synthesized from methoxynaphthalen derivatives. These compounds were evaluated against both Gram-positive and Gram-negative bacteria, suggesting their potential utility in developing new antibacterial agents (Mamatha et al., 2011).

Antimicrobial and Antifungal Activities

Methoxynaphthalen derivatives have also been investigated for their antimicrobial and antifungal activities. A study synthesized a new series of compounds and tested them against pathogenic strains, showing moderate to very good activities. These findings underscore the potential of methoxynaphthalen derivatives in developing new antimicrobial and antifungal agents (Thomas et al., 2010).

Anticancer Activities

Research into anticancer applications has led to the development of methoxynaphthalen derivatives as potential tubulin polymerization inhibitors. Some compounds exhibited significant antiproliferative activity against cancer cell lines, indicating the potential of methoxynaphthalen derivatives in cancer therapy (Liu et al., 2020).

Shape-Selective Catalysis

The acylation of 2-methoxynaphthalene with acetic anhydride, catalyzed by a specific zeolite, demonstrated the importance of pore size and crystallite size in achieving selective catalysis. This work illustrates the role of methoxynaphthalen derivatives in fine-tuning catalytic processes for specific chemical transformations (Botella et al., 2001).

Safety And Hazards

The specific safety and hazard information for “(7-Methoxynaphthalen-2-yl)methanamine” is not readily available. However, similar compounds like “(4-methoxynaphthalen-2-yl)methanamine hydrochloride” are labeled with a GHS07 pictogram and a warning signal word2.


Future Directions

The future directions for the research and application of “(7-Methoxynaphthalen-2-yl)methanamine” are not explicitly stated in the available literature. However, similar compounds have been synthesized for their potential use in pharmaceutical applications3.


Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “(7-Methoxynaphthalen-2-yl)methanamine”. Further research and studies would be needed to provide more accurate and specific information.


properties

IUPAC Name

(7-methoxynaphthalen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPRJBXQNSEOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)CN)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxynaphthalen-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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